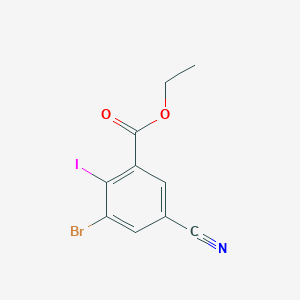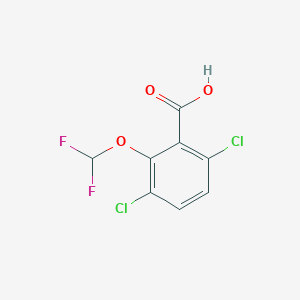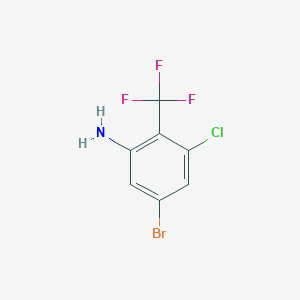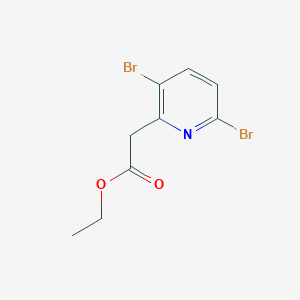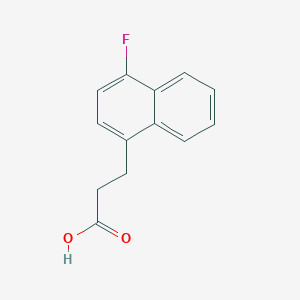
3-(4-Fluoronaphthalen-1-yl)propanoic acid
Vue d'ensemble
Description
“3-(4-Fluoronaphthalen-1-yl)propanoic acid” is a chemical compound with the CAS Number: 2059956-15-7 . It has a molecular weight of 218.23 g/mol . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “3-(4-Fluoronaphthalen-1-yl)propanoic acid” is 1S/C13H11FO2/c14-12-7-5-9(6-8-13(15)16)10-3-1-2-4-11(10)12/h1-5,7H,6,8H2,(H,15,16) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
“3-(4-Fluoronaphthalen-1-yl)propanoic acid” is a powder that is stored at room temperature .Applications De Recherche Scientifique
Chemical Synthesis
The compound “3-(4-Fluoronaphthalen-1-yl)propanoic acid” is used in chemical synthesis . It’s a building block in the synthesis of more complex molecules in various chemical reactions .
Antimicrobial Applications
There is research indicating that derivatives of propanoic acid, such as 3-((4-Hydroxyphenyl)amino)propanoic acid, have shown promising results as antimicrobial agents . They have been found to inhibit the growth of multidrug-resistant bacterial and fungal pathogens . While “3-(4-Fluoronaphthalen-1-yl)propanoic acid” is not directly mentioned, it’s possible that it could have similar applications given its structural similarity.
Drug Development
Propanoic acid derivatives have been used in the development of new drugs . For example, they have been used to create compounds targeting drug-resistant microbial strains . “3-(4-Fluoronaphthalen-1-yl)propanoic acid” could potentially be used in a similar manner.
Research on Fungal Pathogens
Some propanoic acid derivatives have been found to inhibit the growth of yeast-like fungi Candida albicans . Given the structural similarity, “3-(4-Fluoronaphthalen-1-yl)propanoic acid” might also have potential in this area.
Potential in Increasing Antimicrobial Properties
There is evidence that introducing a hydrazone fragment into the molecule of similar compounds can increase their antimicrobial properties . This suggests that “3-(4-Fluoronaphthalen-1-yl)propanoic acid” could potentially be modified in a similar way to enhance its antimicrobial activity.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
3-(4-fluoronaphthalen-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c14-12-7-5-9(6-8-13(15)16)10-3-1-2-4-11(10)12/h1-5,7H,6,8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMQMDWQIOFQHLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2F)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




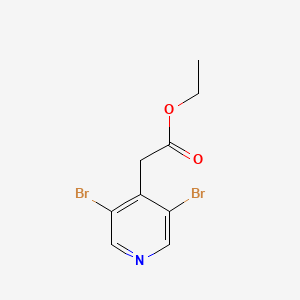




![5-Bromo-7-(difluoromethyl)-1-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1449006.png)
